N-(thiophen-2-yl)-3-(3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Description

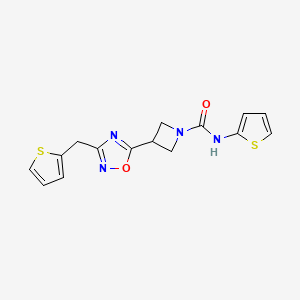

This compound features a central azetidine (four-membered nitrogen-containing ring) core substituted with a 1,2,4-oxadiazol-5-yl group at the 3-position and a carboxamide group at the 1-position. The oxadiazole ring is further functionalized with a thiophen-2-ylmethyl moiety, while the carboxamide is linked to a thiophen-2-yl group. The compound’s unique architecture may enhance target binding through steric constraints and π-π interactions .

Properties

IUPAC Name |

N-thiophen-2-yl-3-[3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S2/c20-15(17-13-4-2-6-23-13)19-8-10(9-19)14-16-12(18-21-14)7-11-3-1-5-22-11/h1-6,10H,7-9H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZMRFWPBHOAUAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)NC2=CC=CS2)C3=NC(=NO3)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-yl)-3-(3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide typically involves multiple steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with a hydrazine derivative under acidic or basic conditions.

Introduction of the thiophene moiety: Thiophene derivatives can be introduced through various coupling reactions, such as Suzuki or Stille coupling.

Azetidine ring formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.

Final coupling: The final step involves coupling the azetidine derivative with the oxadiazole-thiophene intermediate under suitable conditions, often using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-yl)-3-(3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Halogenating agents, organometallic reagents, and strong acids or bases can facilitate substitution reactions.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amine derivatives of the oxadiazole ring.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Industrial Applications:

Mechanism of Action

The mechanism of action of N-(thiophen-2-yl)-3-(3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide depends on its specific application:

Medicinal Chemistry: It may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that inhibit or modulate their activity.

Materials Science: The compound’s electronic properties may be exploited in the design of materials with specific conductive or semiconductive properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Oxadiazole and Azetidine/Piperidine Cores

Compound A : 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide ()

- Core : Piperidine (six-membered ring) instead of azetidine.

- Substituents : 4-Fluorophenyl on oxadiazole; 2-methylphenyl on carboxamide.

- Properties : Higher binding affinity to Mycobacterium tuberculosis targets compared to the azetidine analogue, likely due to increased conformational flexibility and hydrophobic interactions from the piperidine ring .

Compound B : N-(2-chlorophenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide ()

- Core : Azetidine with pyrimidin-2-yl on oxadiazole.

- Substituents : 2-Chlorophenyl on carboxamide.

- Properties : The pyrimidine group may enhance hydrogen bonding with biological targets, but the chloro substituent could reduce solubility compared to thiophene derivatives .

Compound C : 2,2-dimethyl-N-(1,3,4-thiadiazol-2-yl)azetidine-1-carboxamide ()

- Core : Azetidine with dimethyl substitution.

- Substituents : Thiadiazole instead of oxadiazole.

- Properties : Thiadiazole’s electron-deficient nature may alter target selectivity compared to oxadiazole-containing compounds .

Thiophene-Containing Analogues

Compound D : 5-Ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-carboxamide ()

- Core : Thiophene-carboxamide without azetidine or oxadiazole.

- Substituents : Ethyl and pyrazole groups.

Compound E : N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide ()

- Core : Oxadiazole linked to isoxazole and thiopyran.

- Substituents : Thiophen-2-yl on isoxazole.

- Properties : The thiopyran group introduces stereochemical complexity, which may improve membrane permeability compared to the azetidine analogue .

Triazole-Based Analogues

Compound F : N-(4-methoxybenzylidene)-3-(methylthio)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-4-amine ()

- Core : 1,2,4-Triazole instead of oxadiazole.

- Substituents : Methoxybenzylidene and methylthio groups.

- Properties : Triazoles exhibit stronger hydrogen-bonding capacity but may suffer from faster metabolic degradation than oxadiazoles .

Biological Activity

N-(thiophen-2-yl)-3-(3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising an azetidine ring linked to a thiophene and an oxadiazole moiety. Its molecular formula is , with a molecular weight of approximately 308.4 g/mol. The presence of the oxadiazole ring is significant as it is known for conferring various biological activities, particularly in anticancer applications.

Synthesis

The synthesis of N-(thiophen-2-yl)-3-(3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide typically involves multi-step reactions starting from readily available thiophene derivatives. The synthetic pathway often includes the formation of the azetidine ring followed by the introduction of the oxadiazole moiety through cyclization reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and thiophene structures. For instance, derivatives similar to N-(thiophen-2-yl)-3-(3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)azetidine have demonstrated significant cytotoxic effects against various cancer cell lines:

These values indicate that the compound exhibits potent activity against these cancer types, suggesting its potential as a therapeutic agent.

The mechanism by which N-(thiophen-2-yl)-3-(3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)azetidine exerts its anticancer effects may involve several pathways:

- Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways.

- Targeting Kinases : It may inhibit key signaling pathways involved in cell survival and proliferation, such as EGFR and Src kinases .

- Interference with DNA Synthesis : Compounds with similar structures have been reported to disrupt DNA synthesis and repair mechanisms .

Case Studies

A notable study investigated the effects of this compound on various human cancer cell lines using MTT assays to assess cell viability. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability across multiple cancer types:

Study Findings

- Study 1 : Evaluated the compound's effect on MCF7 and HCT116 cells.

- Results : Significant reduction in cell viability was observed at concentrations above 1 µM.

| Concentration (µM) | MCF7 Viability (%) | HCT116 Viability (%) |

|---|---|---|

| 0.5 | 85 | 90 |

| 1 | 70 | 75 |

| 5 | 30 | 40 |

This study supports the hypothesis that N-(thiophen-2-yl)-3-(3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)azetidine has significant potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.